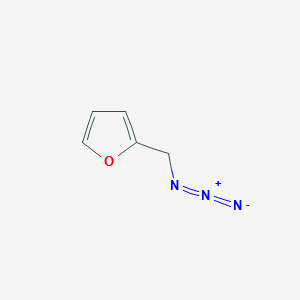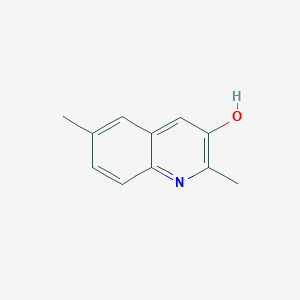
2,6-dimethyl-3,4-dihydroquinolin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-3,4-dihydroquinolin-3-one, also known as 2,6-dimethylquinolin-3-one, is a quinoline derivative with potential applications in pharmaceuticals, agrochemicals, and other areas. It is an important intermediate for the synthesis of various heterocyclic compounds, and has been studied for its biological activity and pharmacological properties.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-3,4-dihydroquinolin-3-one has been studied for its biological activity and pharmacological properties. It has been found to possess antifungal, antibacterial, and anti-inflammatory properties. Additionally, it has been used as an intermediate in the synthesis of various heterocyclic compounds and as a starting material for the synthesis of other quinoline derivatives.
Mecanismo De Acción
The exact mechanism of action of 2,6-dimethyl-3,4-dihydroquinolin-3-one-3,4-dihydroquinolin-3-one is not yet fully understood. However, it is believed to act by inhibiting the growth of certain bacteria and fungi, as well as by reducing inflammation. Additionally, it is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
2,6-Dimethyl-3,4-dihydroquinolin-3-one has been found to have several biochemical and physiological effects. It has been found to possess antifungal, antibacterial, and anti-inflammatory properties. Additionally, it has been found to possess antioxidant activity, scavenging free radicals and preventing oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-Dimethyl-3,4-dihydroquinolin-3-one is a valuable compound for laboratory experiments due to its ability to be synthesized in high yields and its wide range of applications. However, it is important to note that the compound is not water-soluble, and therefore must be dissolved in an organic solvent before use. Additionally, the compound is sensitive to light and air, and must be stored in a dark, airtight container.
Direcciones Futuras
There are several potential future directions for research on 2,6-dimethyl-3,4-dihydroquinolin-3-one-3,4-dihydroquinolin-3-one. These include further exploration of its mechanism of action, investigation into its potential therapeutic applications, and development of more efficient synthesis methods. Additionally, further research into its biochemical and physiological effects, as well as its potential toxicity, is needed. Finally, further research into its potential applications in agrochemicals and other areas is also warranted.
Métodos De Síntesis
2,6-Dimethyl-3,4-dihydroquinolin-3-one can be synthesized from the reaction of 2,6-dimethyl-3,4-dihydroquinolin-3-onepyridine and ethyl acetate in the presence of a base such as sodium ethoxide. The reaction is carried out in a solvent such as ethanol or methanol, and yields a product with a yield of up to 90%. The product can then be purified by column chromatography or recrystallization.
Propiedades
IUPAC Name |
2,6-dimethylquinolin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-3-4-10-9(5-7)6-11(13)8(2)12-10/h3-6,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTBBFULEBGTLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylquinolin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propanamide](/img/structure/B6611908.png)
![3-[(tert-butyldimethylsilyl)oxy]propanoic acid](/img/structure/B6611916.png)
![2-methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol](/img/structure/B6611918.png)
![tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate](/img/structure/B6611922.png)

amine](/img/structure/B6611963.png)
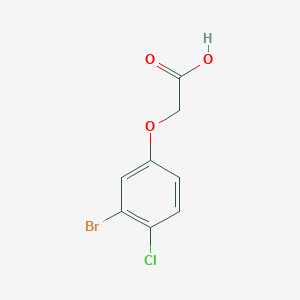
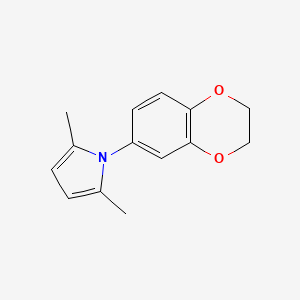
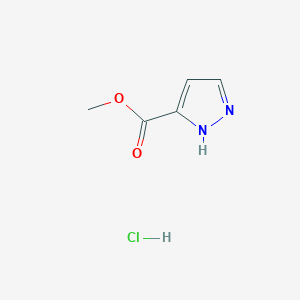
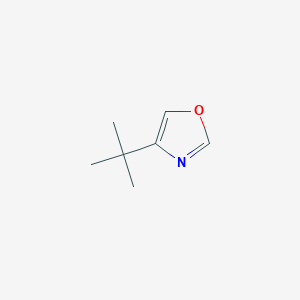

![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B6612011.png)
